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2-Chloro-6-methoxypyridine-3-thiol

Catalog No.
S8509997
CAS No.
M.F
C6H6ClNOS
M. Wt
175.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methoxypyridine-3-thiol

Product Name

2-Chloro-6-methoxypyridine-3-thiol

IUPAC Name

2-chloro-6-methoxypyridine-3-thiol

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

InChI

InChI=1S/C6H6ClNOS/c1-9-5-3-2-4(10)6(7)8-5/h2-3,10H,1H3

InChI Key

OSJXYQRNWVWJGI-UHFFFAOYSA-N

SMILES

COC1=NC(=C(C=C1)S)Cl

Canonical SMILES

COC1=NC(=C(C=C1)S)Cl

2-Chloro-6-methoxypyridine-3-thiol is a heterocyclic compound characterized by a pyridine ring with a chlorine atom at the 2-position, a methoxy group at the 6-position, and a thiol group at the 3-position. This unique arrangement of functional groups contributes to its distinctive chemical properties and potential applications in various fields, including chemistry, biology, and materials science.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
  • Reduction: The compound can be reduced to form thiolate anions using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing for the replacement of other functional groups on the pyridine ring. Bases such as sodium hydroxide or potassium carbonate are typically used in these reactions .

Research indicates that 2-chloro-6-methoxypyridine-3-thiol exhibits significant biological activity, particularly in antimicrobial and anticancer applications. The thiol group allows for interactions with biological macromolecules, potentially inhibiting enzyme activity and disrupting cellular processes. Studies have shown that compounds with similar structures may also possess anti-inflammatory and antioxidant properties, making them candidates for therapeutic development .

Several synthesis methods have been developed for producing 2-chloro-6-methoxypyridine-3-thiol:

  • Direct Halogenation: The introduction of chlorine into the pyridine ring can be achieved through electrophilic aromatic substitution.
  • Thiol Addition: The thiol group can be introduced via nucleophilic substitution on a suitable precursor compound.
  • Functional Group Manipulation: Starting from 2-chloro-6-methoxypyridine, the thiol group can be added through reactions involving thiourea or other sulfur-containing reagents .

The unique properties of 2-chloro-6-methoxypyridine-3-thiol lend themselves to various applications:

  • Chemical Research: It serves as a building block in the synthesis of more complex heterocyclic compounds.
  • Biological Studies: Its potential as an antimicrobial and anticancer agent is under investigation.
  • Material Science: The compound is explored for its electronic and photonic properties, contributing to advancements in material development .

Interaction studies focus on how 2-chloro-6-methoxypyridine-3-thiol interacts with various biological targets. The thiol group can form covalent bonds with proteins and enzymes, which may lead to inhibition of their activity. These interactions are crucial for understanding the compound's mechanism of action in biological systems and its potential therapeutic effects .

Several compounds share structural similarities with 2-chloro-6-methoxypyridine-3-thiol:

Compound NameStructural FeaturesUnique Aspects
2-Mercapto-6-methoxypyridineThiol at the 2-positionDifferent reactivity due to position
6-Methoxypyridine-3-thiolThiol at the 3-positionSimilar reactivity but lacks chlorine
Thiazolo[4,5-b]pyridinesFused thiazole ringDifferent pharmacological properties

Uniqueness: The specific positioning of the thiol group in 2-chloro-6-methoxypyridine-3-thiol influences its reactivity and interaction with biological targets, distinguishing it from its analogs. This positional isomerism leads to distinct chemical and biological properties compared to other similar compounds .

Nucleophilic Substitution Strategies for Thiol Group Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing thiol groups into pyridine derivatives. The electron-deficient pyridine ring facilitates substitution at positions activated by electron-withdrawing groups (EWGs). For 2-chloro-6-methoxypyridine-3-thiol, the 3-position is typically functionalized via displacement of a nitro or halogen group.

In a representative approach, 2-chloro-6-methoxy-3-nitropyridine (synthesized via nitration of 2-chloro-6-methoxypyridine using fuming nitric acid in concentrated sulfuric acid) serves as a precursor. The nitro group at position 3 is reduced to an amine using catalytic hydrogenation or Fe/HCl, yielding 2-chloro-6-methoxy-3-aminopyridine. Subsequent diazotization with NaNO₂/HCl at 0–5°C generates a diazonium intermediate, which is treated with potassium ethyl xanthate (KSCSOEt) to introduce the thiol group. This method achieves moderate yields (60–70%) but requires stringent temperature control to avoid byproduct formation.

Alternative pathways leverage direct displacement of halogens. For example, 2,6-dichloro-3-iodopyridine undergoes selective substitution at position 3 using NaSH in DMF at 80°C, though competing reactions at positions 2 and 6 necessitate protective group strategies.

Optimization of Base-Catalyzed Thiourea-Mediated Pathways

Thiourea-mediated thiolation offers a scalable route to pyridine-3-thiols. In this method, 2-chloro-6-methoxy-3-aminopyridine reacts with thiourea under acidic conditions (HCl, 70°C), forming an isothiouronium intermediate. Hydrolysis with NaOH releases the free thiol (Fig. 1).

Reaction Conditions:

  • Molar ratio (amine:thiourea): 1:2
  • Catalyst: 4–5 drops concentrated HCl
  • Temperature: 70°C, 90 min
  • Yield: 75–80% after lyophilization

This method minimizes oxidation by conducting reactions under nitrogen and using methanol to precipitate the product. Ellman’s reagent confirms thiol content (412 nm absorbance), with typical values of 0.8–1.2 mmol/g.

Industrial-Scale Production: Scalability Challenges and Yield Maximization

Scaling thiolation reactions introduces challenges:

  • Oxidative Degradation: Thiols oxidize to disulfides upon exposure to air. Industrial processes employ inert gas blankets (N₂/Ar) and antioxidants (e.g., ascorbic acid).
  • Purification Complexity: High-purity 2-chloro-6-methoxypyridine-3-thiol requires fractional crystallization. A patent-pending protocol uses heptane to isolate 99–100% pure product (mp 79°C) from toluene solutions, achieving 92% yield.
  • Cost of Starting Materials: 2-Chloro-6-methoxypyridine synthesis consumes 1600 ml sulfuric acid and 800 ml nitric acid per mole, necessitating acid recovery systems.

Purification Protocols for Thiol-Containing Pyridine Derivatives

Step 1: Crude product is dissolved in toluene (1500 ml per 500 g) and filtered to remove insoluble byproducts.
Step 2: Methanol is added to precipitate thiol derivatives, followed by washing with cold methanol (3×200 ml).
Step 3: Lyophilization (−47°C, 0.013 mbar, 48 h) yields a free-flowing powder with ≤0.5% moisture.

Analytical Validation:

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time 6.8 min.
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, C4-H), 4.02 (s, 3H, OCH₃), 3.97 (s, 1H, SH).

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

174.9858627 g/mol

Monoisotopic Mass

174.9858627 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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